Octaethylene glycol monooctyl ether

Description

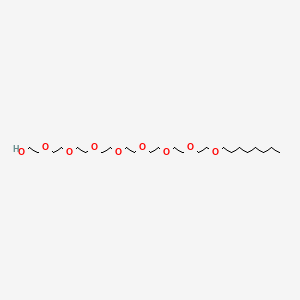

Octaethylene glycol monooctyl ether (C₈E₈) is a nonionic surfactant composed of a hydrophobic octyl (C₈) chain and a hydrophilic headgroup of eight ethylene oxide (EO) units. These surfactants reduce surface tension, stabilize emulsions, and are critical in applications like nanoparticle synthesis and membrane protein extraction . The hydrophilic-lipophilic balance (HLB) of such compounds depends on the alkyl chain length and EO units, influencing their solubility and micelle formation .

Properties

Molecular Formula |

C24H50O9 |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C24H50O9/c1-2-3-4-5-6-7-9-26-11-13-28-15-17-30-19-21-32-23-24-33-22-20-31-18-16-29-14-12-27-10-8-25/h25H,2-24H2,1H3 |

InChI Key |

YZEARKLIPBHQHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing OCTAETHYLENEGLYCOL OCTYL ETHER is through the ethoxylation of octanol. This process involves the reaction of octanol with ethylene oxide in the presence of a catalyst, typically boron trifluoride-etherate. The reaction is carried out at elevated temperatures (around 105-115°C) to facilitate the addition of ethylene oxide units to the octanol molecule .

Industrial Production Methods

In industrial settings, the production of OCTAETHYLENEGLYCOL OCTYL ETHER follows a similar ethoxylation process but on a larger scale. The reaction is conducted in a controlled environment to ensure the consistent addition of ethylene oxide units, resulting in a high-purity product. The final product is then purified and tested for quality before being used in various applications .

Chemical Reactions Analysis

Types of Reactions

OCTAETHYLENEGLYCOL OCTYL ETHER primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: These reactions typically involve nucleophiles such as halides or alkoxides.

Oxidation Reactions: Oxidation can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction Reactions: Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl ethers, while oxidation reactions can produce corresponding aldehydes or carboxylic acids .

Scientific Research Applications

OCTAETHYLENEGLYCOL OCTYL ETHER has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which OCTAETHYLENEGLYCOL OCTYL ETHER exerts its effects is through its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules. This property is particularly useful in the study of membrane proteins, where it helps maintain the proteins in a functional state by mimicking the lipid bilayer environment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key parameters of octaethylene glycol monoalkyl ethers and related surfactants:

Note: CMC (Critical Micelle Concentration) values indicate surfactant efficiency; lower CMC correlates with stronger micelle formation. For C₁₀E₈, the CMC is extrapolated from trends in homologs .

Key Findings:

Alkyl Chain Length Impact: Longer alkyl chains (e.g., C₁₂ vs. C₈) reduce CMC, enhancing surfactant efficiency. For example, C₁₂E₈ has a CMC of 0.09 mM, significantly lower than C₈E₆ (10.0 mM) .

Ethylene Oxide Units :

- Increasing EO units (e.g., C₈E₅ to C₈E₈) generally increase hydrophilicity, improving solubility in aqueous systems .

- C₁₂E₈’s eight EO units enable effective membrane protein extraction by maintaining protein stability without denaturation .

Applications: C₁₂E₈: Widely used in biochemistry for solubilizing membrane proteins (e.g., in cryo-EM studies) . C₁₀E₈: Stabilizes nanoparticles by preventing aggregation via steric hindrance . C₈E₅/C₈E₆: Utilized in industrial detergents due to moderate CMC and cost-effectiveness .

Safety and Handling: C₁₂E₈ is classified as non-hazardous but requires precautions against inhalation and skin contact . Storage recommendations for glycol ethers include cool, ventilated environments to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.